Amitriptyline Hydrochloride

Description

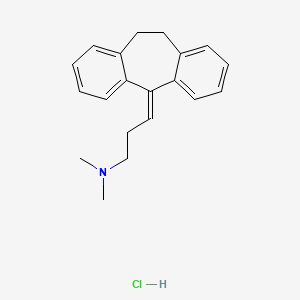

Structure

3D Structure of Parent

Properties

IUPAC Name |

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-12H,7,13-15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYRPLNVJVHZGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50-48-6 (Parent) | |

| Record name | Amitriptyline hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9033187 | |

| Record name | Amitriptyline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9033187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855970 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

549-18-8 | |

| Record name | Amitriptyline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=549-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amitriptyline hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amitriptyline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amitriptyline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amitriptyline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanamine, 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amitriptyline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9033187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amitriptyline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMITRIPTYLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26LUD4JO9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Impurity Profiling of Amitriptyline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for amitriptyline hydrochloride, a widely used tricyclic antidepressant. It further details the common impurities encountered during synthesis and degradation, along with the analytical methodologies crucial for their identification and control. This document is intended to serve as a valuable resource for professionals involved in the research, development, and quality control of this important pharmaceutical agent.

Introduction to this compound

This compound is a dibenzocycloheptene-derivative tricyclic antidepressant (TCA) and analgesic.[1] It is primarily used to treat major depressive disorder and various pain syndromes, including neuropathic pain and migraines.[2] Amitriptyline functions by inhibiting the reuptake of norepinephrine and serotonin at nerve terminals, thereby potentiating the activity of these neurotransmitters.[1][2] Given its therapeutic importance, ensuring the purity and quality of the final drug product is paramount. This requires a thorough understanding of its synthesis and the potential for process-related and degradation impurities.

Synthesis Pathway of this compound

The chemical synthesis of amitriptyline is a multi-step process that requires careful control of reaction conditions to ensure a high-quality product.[3] The most common synthetic route involves the reaction of dibenzosuberone with a Grignard reagent, followed by dehydration.

A primary pathway for preparing amitriptyline involves reacting dibenzosuberone with 3-(dimethylamino)propylmagnesium chloride. The resulting intermediate alcohol is then heated with hydrochloric acid to eliminate water, forming the exocyclic double bond of the amitriptyline molecule.[2]

Another described synthesis begins with the condensation of 3-dimethylaminopropyl chloride with 10,11-dihydro-5H-dibenzo[a,d]cycloheptene in the presence of a base like sodium hydroxide.[3] This forms an important intermediate, N,N-dimethyl-3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propan-1-amine.[3]

The following diagram illustrates a common synthesis pathway:

References

An In-depth Technical Guide to the Chemical Structure and Lipophilicity of Amitriptyline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure and lipophilicity of amitriptyline hydrochloride, a widely prescribed tricyclic antidepressant. The following sections detail its structural characteristics, physicochemical properties, and the experimental methodologies used to determine its lipophilicity.

Chemical Structure of this compound

This compound is a dibenzocycloheptene-derivative tricyclic antidepressant (TCA).[1][2] Its structure consists of a three-ring system with an alkyl amine substituent on the central ring.[1]

IUPAC Name: 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine hydrochloride[1][3]

Molecular Formula: C₂₀H₂₄ClN[1][4][5][6]

Molecular Weight: 313.86 g/mol [1][6]

The chemical structure of this compound is presented below:

Lipophilicity of this compound

Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME). It is typically expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD).

The following table summarizes the quantitative data on the lipophilicity of amitriptyline.

| Parameter | Value | Method | Reference |

| LogP | 4.92 | Calculated | --INVALID-LINK--, --INVALID-LINK-- |

| LogD at pH 7.4 | 3.0 | Experimental | --INVALID-LINK-- |

Experimental Protocols for Lipophilicity Determination

The lipophilicity of a compound can be determined through various experimental methods. The most common are the shake-flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Shake-Flask Method (Gold Standard)

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (LogP) and is recommended by the Organisation for Economic Co-operation and Development (OECD).[7]

Methodology:

-

Preparation of Phases: n-Octanol (the non-polar phase) and a buffered aqueous solution at a specific pH (e.g., pH 7.4 to determine LogD) are mutually saturated by shaking them together for 24 hours, followed by a separation period.[8][9]

-

Dissolution of Compound: A precisely weighed amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: The two phases are mixed in a flask and shaken until equilibrium is reached. This ensures that the compound has distributed between the two immiscible liquids according to its lipophilicity.[7]

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to achieve a clear separation of the n-octanol and aqueous layers.

-

Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV/Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[7]

-

Calculation of LogP/LogD: The partition coefficient (P) or distribution coefficient (D) is calculated as the ratio of the concentration of the analyte in the organic phase to its concentration in the aqueous phase. The logarithm of this value gives the LogP or LogD.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used indirect method for estimating lipophilicity.[7][10] It is faster and requires less sample than the shake-flask method.[10][11]

Methodology:

-

System Setup: An HPLC system equipped with a reversed-phase column (e.g., C8 or C18) is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile.[7][12]

-

Calibration: A series of standard compounds with known LogP values are injected into the HPLC system. The retention time (t_R_) and the dead time (t_0_) are measured for each standard.

-

Calculation of Capacity Factor (k): The capacity factor for each standard is calculated using the formula: k = (t_R_ - t_0_) / t_0_.

-

Standard Curve Generation: The logarithm of the capacity factor (log k) for the standards is plotted against their known LogP values to generate a calibration curve.[10]

-

Sample Analysis: this compound is injected into the HPLC system under the same conditions, and its retention time is measured to calculate its log k value.

-

LogP Determination: The LogP of amitriptyline is then determined by interpolating its log k value on the calibration curve.

Visualizations

Relationship between Chemical Structure and Lipophilicity

The lipophilicity of amitriptyline is primarily attributed to its tricyclic ring system and the hydrocarbon chain of the propylamino group. The tertiary amine is ionizable, making its lipophilicity pH-dependent.

Caption: Structure-Lipophilicity of Amitriptyline.

Signaling Pathways Modulated by Amitriptyline

Amitriptyline's therapeutic and adverse effects are mediated through its interaction with various signaling pathways. Notably, it has been shown to inhibit the MAPK/ERK and PI3K-Akt signaling pathways.[13][14][15]

Caption: Amitriptyline's Impact on Signaling Pathways.

Experimental Workflow for Lipophilicity Determination

The following diagram illustrates the general workflow for determining the lipophilicity of a compound using both the shake-flask and RP-HPLC methods.

Caption: Lipophilicity Determination Workflow.

References

- 1. This compound | 549-18-8 [chemicalbook.com]

- 2. 安全验证 [file.glpbio.cn]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C20H24ClN | CID 11065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. allmpus.com [allmpus.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 12. mdpi.com [mdpi.com]

- 13. Amitriptyline inhibits the MAPK/ERK and CREB pathways and proinflammatory cytokines through A3AR activation in rat neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tricyclic antidepressant amitriptyline inhibits autophagic flux and prevents tube formation in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Examination and characterisation of the effect of amitriptyline therapy for chronic neuropathic pain on neuropeptide and proteomic constituents of human cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Amitriptyline Hydrochloride in In Vitro Neuroprotection Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assays to evaluate the neuroprotective effects of amitriptyline hydrochloride. The protocols and data presented are collated from multiple research studies and are intended to serve as a guide for researchers in the field of neuropharmacology and drug discovery.

Introduction

Amitriptyline, a tricyclic antidepressant, has demonstrated significant neurotrophic and neuroprotective properties beyond its well-known effects on monoamine reuptake. In vitro studies are crucial for elucidating the molecular mechanisms underlying these protective effects against various neurotoxic insults. This document outlines key in vitro models and experimental protocols to assess the neuroprotective potential of this compound. The primary mechanisms of action investigated include the inhibition of apoptosis, activation of neurotrophic factor signaling pathways, and modulation of gene expression related to cell survival.

Data Presentation

The following tables summarize quantitative data from various in vitro studies on the neuroprotective effects of amitriptyline.

Table 1: Effects of Amitriptyline on Cell Viability and Apoptosis

| Cell Line/Primary Culture | Neurotoxic Insult | Amitriptyline Concentration | Outcome | Reference |

| Rat Pheochromocytoma (PC12) | 200 µmol/L Hydrogen Peroxide | 50 µmol/L (48h pre-treatment) | Attenuated decrease in cell viability | [1] |

| Rat Pheochromocytoma (PC12) | 200 µmol/L Hydrogen Peroxide | 100 µmol/L (24h pre-treatment) | Attenuated decrease in cell viability | [1] |

| Mouse Primary Neocortical Neurons | 1-methyl-4-phenylpyridinium ion (MPP+) | 5 µM | Attenuated neuronal cell death | [2][3] |

| Mouse Primary Neocortical Neurons | Amyloid β peptide 1–42 (Aβ1–42) | 5 µM | Attenuated neuronal cell death | [2][3] |

| Rat Dorsal Root Ganglion (DRG) Neurons | Lidocaine | Not specified | Reduced lidocaine-induced neurodegeneration | [4] |

| Human SH-SY5Y Neuroblastoma | Amitriptyline alone | 15-60 µM (24h) | Reduced cell viability | [5][6] |

Table 2: Effects of Amitriptyline on Neurotrophic Signaling and Gene Expression

| Cell Line/Primary Culture | Parameter Measured | Amitriptyline Concentration | Outcome | Reference |

| Primary Murine Hippocampal & Cortical Neurons | TrkB Phosphotyrosine Content | Not specified (acute stimulation) | Increased | [7] |

| Primary Murine Hippocampal & Cortical Neurons | Akt-1 Activation | Not specified (acute stimulation) | Increased | [7] |

| Mouse Primary Neocortical Neurons | Activating transcription factor 3 (Atf3) mRNA & Protein | 5 µM (48h) | Up-regulated | [2][3] |

| Mouse Primary Neocortical Neurons | Heme oxygenase 1 (Hmox1) mRNA & Protein | 5 µM (48h) | Up-regulated | [3][8] |

| Rat Pheochromocytoma (PC12) | Superoxide Dismutase (SOD) Activity | 50 µmol/L (48h) | Increased | [1] |

| Rat Pheochromocytoma (PC12) | Superoxide Dismutase (SOD) Activity | 100 µmol/L (24h) | Increased | [1] |

| Rat Dorsal Root Ganglion (DRG) Neurons | TrkA Phosphorylation | Dose-dependent | Activated | [4] |

| PC12 Cells | Neurite Outgrowth | 100 nM | Substantial neurite sprouting | [9] |

Experimental Protocols

Cell Culture and Maintenance

-

PC12 Cells: The PC12 rat pheochromocytoma cell line can be cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin. Cells should be maintained at 37°C in a humidified atmosphere of 5% CO2.

-

SH-SY5Y Cells: Human SH-SY5Y neuroblastoma cells are typically maintained in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin. The cells are cultured at 37°C in a 5% CO2 humidified incubator.

-

Primary Cortical and Hippocampal Neurons: Primary neuronal cultures can be established from embryonic day 18 (E18) mouse or rat brains. The cortices and hippocampi are dissected, dissociated, and plated on poly-L-lysine-coated plates. Neurons are maintained in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin at 37°C in a 5% CO2 incubator.

Neurotoxicity Induction and Amitriptyline Treatment

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for each cell type and neurotoxin.

-

Cell Plating: Seed cells in appropriate well plates (e.g., 96-well for viability assays, 6-well for protein analysis) at a predetermined density and allow them to adhere and grow for 24-48 hours.

-

Amitriptyline Pre-treatment: Prepare a stock solution of this compound in sterile water or cell culture medium. Dilute the stock solution to the desired final concentrations in fresh culture medium. Remove the old medium from the cells and add the medium containing amitriptyline. Incubate for the desired pre-treatment period (e.g., 24 or 48 hours).

-

Neurotoxin Exposure: Prepare the neurotoxic agent (e.g., hydrogen peroxide, MPP+, Aβ1-42) in fresh culture medium. After the amitriptyline pre-treatment, remove the medium and expose the cells to the neurotoxin-containing medium for a specified duration. For control wells, add fresh medium without the neurotoxin.

-

Assay Performance: Following the neurotoxin exposure, proceed with the desired downstream assays to assess cell viability, apoptosis, protein expression, etc.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

Western Blotting for Signaling Proteins

Western blotting can be used to detect changes in the expression and phosphorylation of key proteins in neuroprotective signaling pathways (e.g., TrkA, TrkB, Akt, ERK).

-

Protein Extraction: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-TrkB, total TrkB, phospho-Akt, total Akt) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Neurite Outgrowth Assay

This assay is particularly relevant for PC12 cells, which differentiate and extend neurites in response to neurotrophic factors.

-

Seed PC12 cells at a low density on collagen-coated plates.

-

Treat the cells with various concentrations of amitriptyline or a positive control (e.g., Nerve Growth Factor - NGF) for a period of 3-5 days.

-

Capture images of the cells using a phase-contrast microscope.

-

Quantify neurite outgrowth by measuring the length of the longest neurite for each cell or by counting the percentage of cells with neurites longer than the cell body diameter.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in amitriptyline-mediated neuroprotection and a typical experimental workflow.

References

- 1. Amitriptyline and fluoxetine protect PC12 cells from cell death induced by hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. deemagclinic.com [deemagclinic.com]

- 4. Amitriptyline Activates TrkA to Aid Neuronal Growth and Attenuate Anesthesia-Induced Neurodegeneration in Rat Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Amitriptyline-Mediated Cognitive Enhancement in Aged 3×Tg Alzheimer's Disease Mice Is Associated with Neurogenesis and Neurotrophic Activity | PLOS One [journals.plos.org]

- 8. Pre-treatment with amitriptyline causes epigenetic up-regulation of neuroprotection-associated genes and has anti-apoptotic effects in mouse neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Antidepressant Amitriptyline is a TrkA and TrkB Receptor Agonist that Promotes TrkA/TrkB Heterodimerization and Has Potent Neurotrophic Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Amitriptyline in Animal Models of Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of commonly used animal models of neuropathic pain for evaluating the efficacy of amitriptyline. Detailed protocols for surgical procedures and behavioral testing are included, along with a summary of quantitative data from relevant studies and diagrams of key signaling pathways.

Introduction to Animal Models of Neuropathic Pain

Neuropathic pain, a chronic condition resulting from nerve damage, is a significant clinical challenge. Animal models that replicate the key features of human neuropathic pain are essential for understanding its pathophysiology and for the preclinical evaluation of potential analgesics like amitriptyline. The most widely utilized models involve peripheral nerve injury in rodents, including the Chronic Constriction Injury (CCI), Spared Nerve Injury (SNI), and Spinal Nerve Ligation (SNL) models. These models induce long-lasting pain-like behaviors such as mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (an exaggerated response to a painful stimulus).

Amitriptyline, a tricyclic antidepressant, is a first-line treatment for neuropathic pain.[1] Its analgesic effects are attributed to multiple mechanisms, including the inhibition of serotonin and norepinephrine reuptake, blockade of sodium channels, and modulation of inflammatory signaling pathways.[2][3][4]

Overview of Common Animal Models

| Model | Description | Key Features | Relevant Citations |

| Chronic Constriction Injury (CCI) | Loose ligatures are placed around the common sciatic nerve. | Induces mechanical allodynia and thermal hyperalgesia. The inflammatory response to the suture material contributes to the pathology. | [5][6][7] |

| Spared Nerve Injury (SNI) | Two of the three terminal branches of the sciatic nerve (the common peroneal and tibial nerves) are ligated and transected, leaving the sural nerve intact. | Produces a robust and long-lasting neuropathic pain state. Allows for the study of both injured and uninjured neurons. | [8][9][10] |

| Spinal Nerve Ligation (SNL) | The L5 and/or L6 spinal nerves are tightly ligated. | Results in consistent and long-lasting mechanical allodynia and thermal hyperalgesia, mimicking symptoms of causalgia in humans. | [11][12][13][14] |

Quantitative Data Summary: Efficacy of Amitriptyline

The following tables summarize the efficacy of amitriptyline in various neuropathic pain models based on data from multiple studies.

Table 1: Amitriptyline in the Chronic Constriction Injury (CCI) Model

| Dose | Route of Administration | Effect on Mechanical Allodynia | Effect on Thermal Hyperalgesia | Relevant Citations |

| 5 mg/kg (twice daily for 14 days) | Intraperitoneal (i.p.) | No significant reduction. | Significant reduction. | [15] |

| 10 mg/kg | Intraperitoneal (i.p.) | Attenuated. | Attenuated. | [16] |

| 30 mg/kg | Intraperitoneal (i.p.) | Attenuated. | Significantly attenuated. | [16] |

| 32 mg/kg | Intraperitoneal (i.p.) | No effect up to 128 mg/kg in one study, partially reversed in another. | Active against thermal hyperalgesia. | [16] |

Table 2: Amitriptyline in the Spinal Nerve Ligation (SNL) Model

| Dose | Route of Administration | Effect on Mechanical Allodynia | Effect on Thermal Hyperalgesia | Relevant Citations |

| 10 mg/kg | Intraperitoneal (i.p.) | No alleviating effect. | Completely reversed. | [17] |

| 60 µg | Intrathecal | Not specified. | Produced an antihyperalgesic effect. | [17] |

| 100 nmol | Subcutaneous (local) | No alleviating effect. | Immediate and persistent antihyperalgesic effect. | [17] |

Table 3: Amitriptyline in Other Neuropathic Pain Models

| Model | Dose | Route of Administration | Effect on Mechanical Allodynia | Effect on Thermal Hyperalgesia | Relevant Citations | | :--- | :--- | :--- | :--- | :--- | | Cisplatin-induced neuropathy | 30 mg/kg | Intraperitoneal (i.p.) | Increased withdrawal thresholds (reduced allodynia). | Not specified. |[18] | | Bone cancer pain | 1.5, 3, and 10 mg/kg | Not specified | Increased mechanical withdrawal threshold. | Not specified. |[1] |

Experimental Protocols

Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats

This protocol is adapted from Bennett and Xie.

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments (scissors, forceps, retractors)

-

4-0 chromic gut sutures

-

Wound clips or sutures for skin closure

-

Antiseptic solution (e.g., iodine)

Procedure:

-

Anesthetize the rat and shave the area over the midthigh of the chosen hind limb.

-

Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.

-

Carefully free about 10 mm of the nerve from the surrounding connective tissue.

-

Proximal to the sciatic nerve's trifurcation, tie four loose ligatures of 4-0 chromic gut suture around the nerve with about 1 mm spacing between them.

-

The ligatures should be tied just tight enough to cause a slight constriction of the nerve.

-

Close the muscle layer with sutures and the skin incision with wound clips.

-

Apply an antiseptic to the wound.

-

Allow the animal to recover in a warm, clean cage. Pain behaviors typically develop within a week.

Spared Nerve Injury (SNI) in Rats

This protocol is adapted from Decosterd and Woolf.

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

Anesthetic

-

Surgical instruments

-

4-0 silk sutures

-

Wound clips or sutures for skin closure

-

Antiseptic solution

Procedure:

-

Anesthetize the rat and prepare the surgical site on the lateral surface of the thigh.

-

Make an incision through the skin and biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

-

Carefully isolate the common peroneal and tibial nerves.

-

Tightly ligate these two nerves with 4-0 silk suture.

-

Transect the nerves distal to the ligation, removing a 2-4 mm section of the distal nerve stump.

-

Take care to avoid any contact with or stretching of the intact sural nerve.

-

Close the muscle and skin layers as described for the CCI model.

-

Pain behaviors develop rapidly, often within 24 hours.

Spinal Nerve Ligation (SNL) in Rats

This protocol is adapted from Kim and Chung.

Materials:

-

Anesthetic (e.g., chloral hydrate 280 mg/kg, i.p.).[11]

-

Surgical instruments

-

6-0 silk sutures.[11]

-

Wound clips or sutures for skin closure

-

Antiseptic solution

Procedure:

-

Anesthetize the rat and place it in a prone position.

-

Make a dorsal midline incision to expose the vertebrae.[12][13]

-

Dissect the paraspinal muscles to expose the L6 transverse process.

-

Remove the L6 transverse process to visualize the L4, L5, and L6 spinal nerves.[12][13]

-

Carefully isolate the L5 and L6 spinal nerves.

-

Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with 6-0 silk suture.[11]

-

Ensure that the L4 spinal nerve is not damaged during the procedure.

-

Pain behaviors typically develop within a few days and are long-lasting.

Behavioral Testing Protocols

Assessment of Mechanical Allodynia (von Frey Test)

-

Place the animal in a testing cage with a wire mesh floor and allow it to acclimate for at least 15-30 minutes.

-

Apply calibrated von Frey filaments of increasing bending force to the plantar surface of the hind paw.

-

A positive response is a sharp withdrawal, flinching, or licking of the paw.

-

The 50% paw withdrawal threshold can be determined using the up-down method.

Assessment of Thermal Hyperalgesia (Plantar Test)

-

Place the animal in a plastic enclosure on a glass plate.

-

A radiant heat source is focused on the plantar surface of the hind paw.

-

Record the time it takes for the animal to withdraw its paw (paw withdrawal latency).

-

A cut-off time is used to prevent tissue damage.

Signaling Pathways and Experimental Workflows

Signaling Pathways in Neuropathic Pain and Amitriptyline's Mechanism of Action

Neuropathic pain involves complex signaling cascades within the peripheral and central nervous systems. Key pathways include the activation of NF-κB and MAPK/ERK, leading to the production of pro-inflammatory cytokines like TNF-α. Amitriptyline is thought to exert its analgesic effects in part by activating the A3 adenosine receptor (A3AR), which in turn suppresses these pro-inflammatory pathways.[2][19][20] It also modulates the nitric oxide signaling pathway.[21]

References

- 1. Amitriptyline influences the mechanical withdrawal threshold in bone cancer pain rats by regulating glutamate transporter GLAST - PMC [pmc.ncbi.nlm.nih.gov]

- 2. painphysicianjournal.com [painphysicianjournal.com]

- 3. nbinno.com [nbinno.com]

- 4. zeropainphilosophy.com [zeropainphilosophy.com]

- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 6. jove.com [jove.com]

- 7. criver.com [criver.com]

- 8. Spared Nerve Injury (SNI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. The spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Spinal Nerve Ligation Model [bio-protocol.org]

- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 13. criver.com [criver.com]

- 14. researchgate.net [researchgate.net]

- 15. Effects of chronic administration of amitriptyline, gabapentin and minocycline on spinal brain-derived neurotrophic factor expression and neuropathic pain behavior in a rat chronic constriction injury model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. brieflands.com [brieflands.com]

- 17. Acute amitriptyline in a rat model of neuropathic pain: differential symptom and route effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Front and hind paw differential analgesic effects of amitriptyline, gabapentin, ibuprofen, and URB937 on mechanical and cold sensitivity in cisplatin-induced neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mode of Action of Amitriptyline Against Neuropathic Pain via Specific NF-kB Pathway Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Amitriptyline inhibits the MAPK/ERK and CREB pathways and proinflammatory cytokines through A3AR activation in rat neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Evaluating the impact of amitriptyline on Nitric Oxide signaling in rat models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Amitriptyline Hydrochloride Administration in Rodent Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of amitriptyline hydrochloride in common rodent behavioral studies, including the Forced Swim Test, Tail Suspension Test, and Elevated Plus Maze. This document summarizes quantitative data from various studies in structured tables and includes visualizations of experimental workflows and the primary signaling pathway of amitriptyline.

Introduction

Amitriptyline is a tricyclic antidepressant that is widely used in preclinical research to model antidepressant effects and to study the neurobiology of depression and anxiety.[1][2] Its primary mechanism of action involves the inhibition of serotonin and norepinephrine reuptake in the brain, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[3][4][5] This modulation of monoaminergic systems is believed to underlie its therapeutic effects. In rodent behavioral studies, amitriptyline is frequently used as a positive control to validate new antidepressant compounds and to investigate the behavioral consequences of manipulating serotonergic and noradrenergic pathways.

General Guidelines for this compound Administration

Formulation: this compound is typically dissolved in sterile saline (0.9% NaCl) or distilled water.[6] The solution should be prepared fresh on the day of the experiment.

Routes of Administration: The most common routes of administration in rodent studies are intraperitoneal (i.p.) injection and oral gavage (p.o.). The choice of route can influence the pharmacokinetics and bioavailability of the drug.

Dosage: The dosage of amitriptyline can vary depending on the specific behavioral test, the rodent species and strain, and the desired effect. Doses in the range of 5-20 mg/kg are frequently reported to produce antidepressant-like and anxiolytic-like effects in both mice and rats.[7][8][9]

Experimental Protocols

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral paradigm to assess antidepressant-like activity in rodents.[10][11] The test is based on the observation that animals will develop an immobile posture after initial escape-oriented behaviors when placed in an inescapable cylinder of water. Antidepressant treatment typically reduces the duration of immobility.[11]

Experimental Workflow:

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. pharmacyfreak.com [pharmacyfreak.com]

- 4. Amitriptyline - Wikipedia [en.wikipedia.org]

- 5. medisearch.io [medisearch.io]

- 6. jsmcentral.org [jsmcentral.org]

- 7. jchr.org [jchr.org]

- 8. hrpub.org [hrpub.org]

- 9. Immobility time during the forced swimming test predicts sensitivity to amitriptyline, whereas traveled distance in the circular corridor indicates resistance to treatment in female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Machine learning-based model for behavioural analysis in rodents applied to the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

Application Notes and Protocols: Assessing the Impact of Amitriptyline on Cytokine Release

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and assessing the modulatory effects of the tricyclic antidepressant amitriptyline on cytokine release. The provided protocols and data summaries are intended to aid in the design and execution of experiments to investigate the anti-inflammatory properties of amitriptyline.

Amitriptyline has been shown to exert immunomodulatory effects by altering the production of various cytokines. Notably, it tends to suppress the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in various cell types, including microglia, glial cells, and endothelial cells. This anti-inflammatory activity is linked to its ability to modulate key signaling pathways, including the MAPK/ERK, CREB, and NF-κB pathways.

Data Presentation: Quantitative Effects of Amitriptyline on Cytokine Release

The following tables summarize the quantitative effects of amitriptyline on the release of various cytokines from different cell types, as documented in the scientific literature.

Table 1: Effect of Amitriptyline on Pro-Inflammatory Cytokine Release in Glial Cells

| Cell Type | Cytokine | Stimulant | Amitriptyline Concentration | Incubation Time | % Inhibition of Cytokine Release | Reference |

| Rat Mixed Glial Culture | IL-1β | LPS | 1 µM - 10 µM | Not Specified | ~15-20% of LPS effect | |

| Rat Mixed Glial Culture | TNF-α | LPS | 1 µM - 10 µM | 6 hours | Weaker inhibition than IL-1β | |

| Rat Microglial Culture | IL-1β | LPS | 1 µM, 10 µM, 50 µM | Not Specified | ~20% of LPS effect | |

| BV2 Microglia Cells | TNF-α | LPS | 5 µM, 10 µM | 24 hours | Significant decrease | |

| BV2 Microglia Cells | IL-1β | LPS | 5 µM, 10 µM | 24 hours | Significant decrease |

Table 2: Effect of Amitriptyline on Inflammatory Mediator Expression in Endothelial and Macrophage Cells

| Cell Type | Inflammatory Mediator | Stimulant | Amitriptyline Concentration | Incubation Time | Outcome | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | ICAM-1 mRNA | LPS (1 µg/mL) | 1 µM | 24 hours | Significant decrease | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | VCAM-1 mRNA | LPS (1 µg/mL) | 1 µM | 24 hours | Significant decrease | |

| U937 Macrophages | COX2 Expression | LPS | 1 µM | Not Specified | Significant decrease | |

| U937 Macrophages | iNOS Expression | LPS | 0.1 µM, 1 µM | Not Specified | Significant decrease |

Table 3: Effect of Amitriptyline on Cytokine Release from Human Mast Cells

| Cell Type | Cytokine | Stimulant | Amitriptyline Concentration | Incubation Time | % Inhibition of Cytokine Release | Reference |

| LAD2 Human Mast Cells | IL-8 | Substance P (10 µM) | 25 µM | 24 hours | 64.2% | |

| LAD2 Human Mast Cells | IL-8 | Substance P (10 µM) | 50 µM | 24 hours | 98.1% | |

| HMC-1 Human Mast Cells | IL-6 | IL-1 (100 ng/mL) | 25 µM | 6 hours | 65.1% | |

| HMC-1 Human Mast Cells | IL-6 | IL-1 (100 ng/mL) | 50 µM | 6 hours | 69.4% |

Experimental Protocols

Protocol 1: In Vitro Assessment of Amitriptyline's Effect on LPS-Induced Cytokine Release in Microglial Cells

This protocol outlines the steps to assess the effect of amitriptyline on the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

-

BV2 microglial cells (or primary microglia)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Amitriptyline hydrochloride (stock solution prepared in sterile water or DMSO)

-

Lipopolysaccharide (LPS) from E. coli (stock solution prepared in sterile PBS)

-

Phosphate Buffered Saline (PBS), sterile

-

96-well cell culture plates

-

ELISA kits for TNF-α and IL-1β

-

Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

-

Cell Culture: Culture BV2 microglial cells in T75 flasks with complete DMEM at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the BV2 cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Amitriptyline Pre-treatment: The next day, replace the medium with fresh medium containing various concentrations of amitriptyline (e.g., 0.1, 1, 5, 10 µM). Include a vehicle control (the solvent used for the amitriptyline stock). Incubate for 1-2 hours.

-

LPS Stimulation: After the pre-treatment period, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a control group of cells treated with neither amitriptyline nor LPS, and a group treated with LPS only.

-

Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

-

Supernatant Collection: After incubation, centrifuge the plates at 300 x g for 10 minutes to pellet the cells. Carefully collect the supernatant for cytokine analysis. Store the supernatant at -80°C if not analyzed immediately.

-

Cytokine Quantification (ELISA): Measure the concentrations of TNF-α and IL-1β in the collected supernatants using commercially available ELISA kits. Follow the manufacturer's instructions precisely for the assay.

-

Cell Viability Assay: To ensure that the observed effects on cytokine release are not due to cytotoxicity of amitriptyline, perform a cell viability assay on the remaining cells in the plate according to the manufacturer's protocol.

Protocol 2: Assessment of Amitriptyline's Effect on NF-κB Signaling Pathway

This protocol provides a general workflow for investigating the effect of amitriptyline on the NF-κB signaling pathway, a key regulator of pro-inflammatory cytokine gene expression.

Materials:

-

Cell line of interest (e.g., HUVECs, U937 macrophages)

-

Appropriate cell culture medium and supplements

-

This compound

-

LPS or other appropriate stimulant

-

Reagents for Western blotting (lysis buffer, protease/phosphatase inhibitors, primary antibodies for phospho-NF-κB p65 and total NF-κB p65, HRP-conjugated secondary antibody, ECL substrate)

-

Alternatively, an NF-κB reporter assay kit

Procedure:

-

Cell Culture and Treatment: Culture and seed the cells as described in Protocol 1. Pre-treat the cells with amitriptyline at desired concentrations for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for a shorter duration suitable for observing signaling events (e.g., 30-60 minutes).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

-

Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with a primary antibody specific for the phosphorylated (active) form of the NF-κB p65 subunit overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody. f. Detect the protein bands using an ECL substrate and an imaging system. g. To normalize the data, strip the membrane and re-probe with an antibody for total NF-κB p65 or a housekeeping protein like β-actin or GAPDH.

-

Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated NF-κB p65 relative to the total NF-κB p65 or the housekeeping protein.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Putative signaling pathways modulated by amitriptyline to reduce cytokine release.

Caption: General experimental workflow for assessing amitriptyline's effect on cytokine release.

Application Notes and Protocols for the Use of Amitriptyline Hydrochloride in Primary Neuronal Cultures

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Amitriptyline hydrochloride, a tricyclic antidepressant, has been a cornerstone in the treatment of depression and neuropathic pain for decades.[1][2] Beyond its well-established role in modulating monoamine neurotransmitters, emerging research has highlighted its neurotrophic and neuroprotective properties, making it a compound of significant interest in neuroscience research.[3][4] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in primary neuronal cultures to investigate its effects on neuronal growth, survival, and signaling pathways.

Mechanism of Action:

Amitriptyline's primary mechanism of action involves the blockade of serotonin and norepinephrine reuptake transporters (SERT and NET) at the presynaptic terminal, leading to an increased concentration of these neurotransmitters in the synaptic cleft.[1][5][6] However, its effects in primary neuronal cultures are often attributed to other pathways. Notably, amitriptyline acts as an agonist for the Tropomyosin receptor kinase (Trk) receptors, specifically TrkA and TrkB, which are the receptors for nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), respectively.[3][4][7] This activation of Trk receptors initiates downstream signaling cascades, including the MAPK/ERK pathway, which promotes neurite outgrowth and synaptogenesis.[3] Additionally, amitriptyline has been shown to inhibit voltage-gated sodium channels and possess anti-inflammatory and anti-apoptotic properties.[8][9][10]

Data Presentation

Table 1: Effective Concentrations of this compound in Primary Neuronal Cultures

| Cell Type | Application | Effective Concentration | Incubation Time | Observed Effect | Reference |

| Rat Primary Cortical Neurons | Induction of Neurite Outgrowth | 50 nM, 500 nM | 24 hours | Significant increase in the number of primary neurites and neuritic length. | [3] |

| Rat Primary Cortical Neurons | Neuroprotection against TNF-α | 500 nM | Pre-treatment | Prevents TNF-α-induced atrophy and loss of synaptic markers. | [3] |

| Rat Dorsal Root Ganglion (DRG) Neurons | Promotion of Neuronal Development | Up to 10 µM | Not specified | Dose-dependent facilitation of neuronal development. | [4][11] |

| Rat Dorsal Root Ganglion (DRG) Neurons | Neurotoxicity | > 10 µM | Not specified | Toxic effects on neurons. | [4][11] |

| Mouse Primary Neocortical Neurons | Neuroprotection against MPP+ and Aβ₁₋₄₂ | Not specified | Pre-treatment | Attenuated neuronal cell death. | [8] |

| Rat Cortical Neurons | Inhibition of Sodium Channel Current (INa) | Concentration-dependent | Not specified | Blockade of INa. | [9] |

Experimental Protocols

Protocol 1: Preparation of Primary Cortical Neuron Cultures

This protocol is a generalized procedure based on common laboratory practices for isolating and culturing primary cortical neurons from embryonic rats or mice.[12][13]

Materials:

-

Timed-pregnant rat (E18) or mouse (E16)

-

Dissection medium (e.g., Hibernate-E or Neurobasal medium)

-

Enzyme solution (e.g., Papain or Trypsin)

-

Enzyme inhibitor (e.g., Ovomucoid inhibitor)

-

Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin)

-

Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips

-

Sterile dissection tools

-

Centrifuge

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Tissue Dissection: Euthanize the pregnant animal according to approved institutional protocols. Aseptically remove the uterine horn and place it in a sterile dish containing ice-cold dissection medium. Remove the embryos and dissect the cerebral cortices.

-

Meninges Removal: Carefully peel off the meninges from the cortical tissue under a dissecting microscope.

-

Enzymatic Digestion: Transfer the cortical tissue to a tube containing the enzyme solution and incubate at 37°C for a specified time (e.g., 15-30 minutes for papain) to dissociate the tissue.

-

Inactivation and Trituration: Stop the enzymatic reaction by adding the enzyme inhibitor. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

-

Cell Counting and Plating: Determine the cell density and viability using a hemocytometer and Trypan blue exclusion. Plate the cells onto pre-coated culture vessels at the desired density in plating medium.

-

Culture Maintenance: Incubate the cultures at 37°C in a 5% CO₂ humidified incubator. Change half of the medium every 2-3 days.

Protocol 2: Treatment of Primary Neuronal Cultures with this compound

Materials:

-

Primary neuronal cultures (e.g., cortical or DRG neurons)

-

This compound stock solution (e.g., 10 mM in sterile water or DMSO, stored at -20°C)

-

Culture medium

Procedure:

-

Prepare Working Solutions: On the day of the experiment, thaw the this compound stock solution and prepare serial dilutions in pre-warmed culture medium to achieve the desired final concentrations (e.g., 50 nM, 500 nM, 1 µM, 10 µM).

-

Treatment: Remove a portion of the existing medium from the neuronal cultures and replace it with the medium containing the appropriate concentration of amitriptyline. For control wells, add an equivalent volume of vehicle (the solvent used for the stock solution).

-

Incubation: Return the cultures to the incubator and incubate for the desired duration (e.g., 24 hours for neurite outgrowth assays).

-

Downstream Analysis: Following incubation, the cells can be processed for various analyses, such as:

-

Immunocytochemistry: To visualize neuronal morphology, neurite outgrowth, and synaptic markers.

-

Western Blotting: To quantify the expression and phosphorylation of proteins in signaling pathways (e.g., Trk, ERK).

-

Cell Viability Assays: (e.g., MTT, LDH) to assess neuroprotective or neurotoxic effects.

-

Electrophysiology: (e.g., patch-clamp) to measure ion channel activity.[9]

-

Mandatory Visualization

Caption: Signaling pathway of amitriptyline in primary neurons.

Caption: Experimental workflow for studying amitriptyline effects.

References

- 1. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Amitriptyline - Wikipedia [en.wikipedia.org]

- 3. Amitriptyline protects against TNF‐α‐induced atrophy and reduction in synaptic markers via a Trk‐dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amitriptyline Activates TrkA to Aid Neuronal Growth and Attenuate Anesthesia-Induced Neurodegeneration in Rat Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. pharmacyfreak.com [pharmacyfreak.com]

- 7. sciencedaily.com [sciencedaily.com]

- 8. Pre-treatment with amitriptyline causes epigenetic up-regulation of neuroprotection-associated genes and has anti-apoptotic effects in mouse neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amitriptyline inhibits currents and decreases the mRNA expression of voltage-gated sodium channels in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amitriptyline and nortriptyline inhibit interleukin-1 release by rat mixed glial and microglial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]

- 13. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]

Application Notes and Protocols for the Development of a Sustained-Release Formulation of Amitriptyline HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitriptyline hydrochloride (HCl) is a tricyclic antidepressant widely used in the management of major depressive disorder and various neuropathic pain conditions.[1] Its relatively short elimination half-life of approximately 9 to 25 hours necessitates multiple daily doses, which can lead to fluctuations in plasma drug concentration and potential side effects.[2] The development of a sustained-release formulation of amitriptyline HCl aims to improve patient compliance by reducing dosing frequency, maintain therapeutic drug levels for an extended period, and potentially minimize adverse effects associated with peak plasma concentrations.[3][4]

This document provides detailed application notes and protocols for the development of sustained-release amitriptyline HCl formulations, with a focus on matrix tablets and microbeads. It includes summaries of quantitative data, experimental methodologies, and visual representations of workflows and mechanisms.

Rationale for Sustained-Release Formulation

The primary goals for developing a sustained-release formulation of amitriptyline HCl are:

-

Improved Patient Compliance: Reducing the dosing frequency to once daily can significantly improve adherence to the treatment regimen.[5]

-

Stable Plasma Concentrations: A sustained-release formulation can help maintain steady-state plasma concentrations of the drug, avoiding the peaks and troughs associated with immediate-release dosage forms.[6]

-

Reduced Side Effects: By eliminating high peak plasma concentrations, the incidence and severity of side effects such as drowsiness and anticholinergic effects may be reduced.[7]

-

Enhanced Therapeutic Efficacy: Consistent drug levels within the therapeutic window can lead to a more predictable and sustained therapeutic effect.[8]

Formulation Approaches

Several approaches can be employed to develop a sustained-release formulation of amitriptyline HCl. The most common and well-documented methods involve the use of hydrophilic matrix systems and encapsulation techniques.

Hydrophilic Matrix Tablets

Hydrophilic matrix tablets are a popular and cost-effective method for achieving sustained drug release.[9] The drug is uniformly dispersed within a polymer matrix that swells upon contact with gastrointestinal fluids, forming a gel layer that controls the rate of drug diffusion and/or matrix erosion.[6]

Key Polymers:

-

Hydroxypropyl Methylcellulose (HPMC): A widely used hydrophilic polymer that forms a strong, viscous gel layer. Different viscosity grades (e.g., K100M, K15M) can be used to modulate the drug release rate.[10][11]

-

Xanthan Gum: A natural polysaccharide that also forms a gel upon hydration and can be used to control drug release.[3]

-

Sodium Carboxymethylcellulose (Na-CMC): Another cellulose derivative that can be used as a release-retarding polymer.[3]

Microbeads/Microspheres

Encapsulation of amitriptyline HCl into microbeads or microspheres offers another approach to sustained release. This technique involves entrapping the drug within a polymeric carrier.

Key Polymers and Techniques:

-

Sodium Alginate: A natural polymer that can be cross-linked with divalent cations like calcium chloride to form insoluble gel beads, entrapping the drug.[11] The ionotropic gelation method is commonly used for this purpose.[11]

Nanostructured Lipid Carriers (NLCs)

A more advanced approach involves the use of nanostructured lipid carriers (NLCs), which are second-generation lipid nanoparticles. NLCs can enhance drug encapsulation, stability, and bioavailability.[12] This method is particularly promising for targeted delivery, such as nose-to-brain delivery, to bypass the blood-brain barrier.[12]

Data Presentation

Formulation Composition

Table 1: Example Formulations for Amitriptyline HCl Sustained-Release Matrix Tablets

| Formulation Code | Amitriptyline HCl (%) | Polymer(s) (%) | Polymer Type(s) | Diluent(s) (%) | Binder (%) | Glidant/Lubricant (%) |

| F1 (HPMC-based) | 25 | 30 | HPMC K100M | Lactose (38), MCC (5) | PVP K-30 (1) | Talc (0.5), Mg Stearate (0.5) |

| F2 (Xanthan Gum-based) | 25 | 60 | Xanthan Gum, Ethyl Cellulose | Lactose (10) | PVP K-30 (8) | Talc (1.2), Mg Stearate (0.8)[3] |

MCC: Microcrystalline Cellulose, PVP: Polyvinylpyrrolidone

Table 2: Example Formulations for Amitriptyline HCl Sustained-Release Microbeads

| Formulation Code | Amitriptyline HCl (mg) | Sodium Alginate (%) | HPMC K15M (%) | Calcium Chloride (%) |

| MB1 | 100 | 2 | 0.5 | 5 |

| MB2 | 100 | 3 | 1 | 5 |

In-Vitro Drug Release Data

Table 3: Comparative In-Vitro Dissolution Profiles (% Drug Released)

| Time (hours) | Formulation F1 (HPMC) | Formulation F2 (Xanthan Gum/EC)[3] | OROS® Amitriptyline[13] |

| 1 | 15.2 | 12.5 | ~20 |

| 2 | 28.9 | 25.3 | ~35 |

| 4 | 45.1 | 42.8 | ~60 |

| 6 | 62.5 | 58.1 | ~75 |

| 8 | 78.3 | 71.4 | ~85 |

| 10 | 91.2 | 86.0 | ~90 |

| 12 | 98.5 | 95.3 | >95 |

Note: Data for F1 and OROS® are representative examples based on typical sustained-release profiles.

Physicochemical Characterization

Table 4: Characterization of Amitriptyline HCl Loaded Nanostructured Lipid Carriers (NLCs) [12]

| Parameter | Result |

| Particle Size | 93.33 nm |

| Polydispersity Index (PDI) | 0.196 |

| Zeta Potential | -33.7 mV |

| Entrapment Efficiency | 77.3% to 84.4% |

| Drug Loading | 9.9% |

Experimental Protocols

Protocol 1: Preparation of Sustained-Release Matrix Tablets by Wet Granulation

-

Sieving: Pass amitriptyline HCl, the release-controlling polymer (e.g., HPMC K100M), and diluents (e.g., lactose, microcrystalline cellulose) through a suitable sieve (#40 mesh) to ensure uniformity.[14]

-

Dry Mixing: Blend the sieved powders in a polybag or a suitable blender for 10-15 minutes to achieve a homogenous mixture.

-

Granulation: Prepare a binder solution (e.g., 5% PVP K30 in isopropyl alcohol).[14] Add the binder solution slowly to the powder blend with continuous mixing to form a wet mass of appropriate consistency.

-

Wet Screening: Pass the wet mass through a #10 mesh sieve to form granules.

-

Drying: Dry the granules in a hot air oven at 50-60°C for 30-60 minutes, or until the moisture content is within the desired range (typically 1-2%).

-

Dry Screening: Pass the dried granules through a #14 or #16 mesh sieve to obtain uniform granule size.

-

Lubrication: Add the specified amounts of glidant (e.g., talc) and lubricant (e.g., magnesium stearate) to the dried granules and blend for 5 minutes.

-

Compression: Compress the lubricated granules into tablets using a rotary tablet press with appropriate tooling.

Protocol 2: Preparation of Sustained-Release Microbeads by Ionotropic Gelation

-

Preparation of Polymer-Drug Solution: Dissolve sodium alginate and any release modifier like HPMC K15M in deionized water with gentle stirring to form a homogenous solution.[11] Avoid excessive stirring to prevent foam formation.[11]

-

Drug Dispersion: Disperse the accurately weighed amitriptyline HCl in the polymer solution and stir until a uniform dispersion is obtained.

-

Preparation of Cross-linking Solution: Prepare a 5% (w/v) solution of calcium chloride in deionized water.[11]

-

Formation of Microbeads: Fill a syringe with the drug-polymer dispersion. Extrude the dispersion dropwise into the calcium chloride solution from a suitable height, under constant gentle agitation.[11]

-

Curing: Allow the formed microbeads to cure in the calcium chloride solution for a specified time (e.g., 15-30 minutes) to ensure complete cross-linking.

-

Washing and Drying: Filter the microbeads, wash them with distilled water to remove excess calcium chloride, and dry them at room temperature or in an oven at a controlled temperature (e.g., 40-50°C).[15]

Protocol 3: In-Vitro Dissolution Testing

-

Apparatus: USP Dissolution Apparatus 1 (Basket) or 2 (Paddle).

-

Dissolution Medium: 900 mL of 0.1 N HCl for the first 2 hours, followed by 900 mL of pH 6.8 phosphate buffer.[16][17]

-

Temperature: 37 ± 0.5°C.

-

Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 10, 12 hours) and replace with an equal volume of fresh, pre-warmed dissolution medium.

-

Sample Analysis: Filter the samples through a 0.45 µm membrane filter. Analyze the concentration of amitriptyline HCl in the samples using a validated UV-Vis spectrophotometric or HPLC method at a suitable wavelength (e.g., 254 nm).[18][19]

-

Data Analysis: Calculate the cumulative percentage of drug released at each time point.

Protocol 4: Stability Testing

-

Storage Conditions: Store the developed formulations under accelerated stability conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) and long-term stability conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH).[20]

-

Testing Intervals: Test the formulations at specified intervals (e.g., 0, 1, 2, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, and 24 months for long-term).

-

Parameters to be Tested:

-

Physical appearance (color, shape, integrity)

-

Hardness and friability (for tablets)

-

Drug content (Assay)

-

In-vitro drug release profile

-

Related substances/degradation products using a stability-indicating HPLC method.[21]

-

Visualizations

Caption: Workflow for Matrix Tablet Formulation and Evaluation.

Caption: Drug Release from a Hydrophilic Matrix Tablet.

Conclusion

The development of a sustained-release formulation of amitriptyline HCl is a viable strategy to enhance its therapeutic profile. Hydrophilic matrix tablets and polymer-based microbeads represent robust and well-understood platforms for achieving controlled drug delivery. The protocols and data presented in this document provide a comprehensive guide for researchers and drug development professionals to formulate and evaluate such advanced dosage forms. Careful selection of polymers and optimization of formulation parameters are critical to achieving the desired in-vitro release profile, which is predictive of in-vivo performance. Further characterization and stability studies are essential to ensure the development of a safe, effective, and stable product.

References

- 1. Amitriptyline - Wikipedia [en.wikipedia.org]

- 2. centaurpharma.com [centaurpharma.com]

- 3. researchgate.net [researchgate.net]

- 4. crsubscription.com [crsubscription.com]

- 5. ijcrt.org [ijcrt.org]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. erpublications.com [erpublications.com]

- 10. ajptonline.com [ajptonline.com]

- 11. ijprajournal.com [ijprajournal.com]

- 12. researchgate.net [researchgate.net]

- 13. Multiple-dose pharmacokinetics and pharmacodynamics of OROS and immediate-release this compound formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ajptonline.com [ajptonline.com]

- 15. scribd.com [scribd.com]

- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 17. uspnf.com [uspnf.com]

- 18. uspnf.com [uspnf.com]

- 19. jchr.org [jchr.org]

- 20. researchgate.net [researchgate.net]

- 21. Stability-indicating liquid chromatography method development for assay and impurity profiling of this compound in tablet dosage form and forced degradation study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Amitriptyline and its Metabolites in Plasma Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitriptyline is a tricyclic antidepressant widely used in the treatment of major depressive disorder and various pain syndromes. Therapeutic drug monitoring of amitriptyline and its primary active metabolite, nortriptyline, is crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity. This document provides detailed application notes and protocols for the quantification of amitriptyline and its key metabolites in plasma samples using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Metabolic Pathway of Amitriptyline

Amitriptyline undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP2C19 and CYP2D6. The major metabolic pathways include demethylation and hydroxylation. Demethylation of amitriptyline by CYP2C19 forms its active metabolite, nortriptyline. Both amitriptyline and nortriptyline are further metabolized by CYP2D6 through hydroxylation to form 10-hydroxyamitriptyline and 10-hydroxynortriptyline, respectively. These hydroxylated metabolites can exist as (E) and (Z) isomers. A simplified representation of this pathway is illustrated below.

Experimental Protocols

This section details the methodologies for sample preparation and analysis of amitriptyline and its metabolites in plasma.

Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the simultaneous quantification of amitriptyline and its metabolites.

1. Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction procedure is recommended for clean sample preparation.

Application Notes and Protocols for In Vivo Imaging of Amitriptyline Distribution

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of current and potential in vivo imaging techniques to track the distribution of the tricyclic antidepressant, amitriptyline. The following sections detail the principles, protocols, and data for Mass Spectrometry Imaging (MSI), Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and Optical Imaging.

Mass Spectrometry Imaging (MSI) for High-Resolution Amitriptyline Distribution

MSI is a powerful technique that allows for the label-free visualization of drugs and their metabolites in tissue sections, providing high chemical specificity and spatial resolution.

Application Note:

Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI) has been successfully employed to visualize the whole-body distribution of amitriptyline and its deuterated analog in mice. This technique allows for the simultaneous detection and differentiation of the administered drug and its metabolites, providing valuable insights into the pharmacokinetics and tissue penetration of amitriptyline depending on the route of administration[1]. MALDI-MSI has also been used to investigate the spatial abundances of amitriptyline and its metabolites in rat liver tissue, revealing lipid upregulation and changes in bile acids, which are indicative of drug-induced steatosis[2].

Experimental Protocol: DESI-MSI of Amitriptyline in Mice[1]

1. Animal Dosing:

-

Administer amitriptyline intravenously (IV) to a mouse.

-

Immediately following the IV dose, administer a deuterium-labeled version of amitriptyline intraperitoneally (IP) to the same animal.

2. Sample Preparation:

-

At predetermined time points (e.g., 5, 15, 30, and 60 minutes) post-dosing, euthanize the mouse.

-

Embed the whole animal in a suitable matrix (e.g., carboxymethyl cellulose) and freeze at -80°C.

-

Prepare whole-body cryo-sections (typically 20-30 µm thickness) using a cryo-microtome.

-

Mount the tissue sections onto glass slides.

3. DESI-MSI Analysis:

-

Use a DESI-MSI system equipped with a high-resolution mass spectrometer.

-

Set the mass spectrometer to detect the specific m/z values for amitriptyline, its deuterated analog, and expected metabolites.

-

Scan the tissue section with the DESI probe, acquiring mass spectra at each pixel.

-

The solvent for the DESI spray can be a mixture of methanol and water.

4. Data Analysis:

-

Generate ion images for the m/z values of interest to visualize the spatial distribution of amitriptyline and its metabolites.

-

Compare the distribution patterns between the IV and IP administered drugs at different time points.

Quantitative Data:

The following table summarizes the qualitative and semi-quantitative findings from a DESI-MSI study comparing IV and IP administration of amitriptyline in the same mouse[1].

| Time Point (minutes) | Intravenous (IV) Amitriptyline Distribution | Intraperitoneal (IP) Deuterated Amitriptyline Distribution |

| 5 | Detected throughout the entire animal. | Primarily located in the abdominal cavity. |

| 15 | Widespread distribution continues. | Begins to distribute outside the abdominal cavity. |

| 30 | Distribution becomes more homogenous. | Distribution becomes more widespread, similar to IV. |

| 60 | Homogenous distribution throughout the animal. | Distribution is largely similar to the IV-dosed drug. |

Positron Emission Tomography (PET) for Whole-Body Quantification

Application Note:

The development of a radiolabeled amitriptyline analog, for instance with Carbon-11 ([¹¹C]amitriptyline), would enable non-invasive, quantitative, whole-body imaging of its distribution and target engagement in real-time. The synthesis would likely involve the N-methylation of nortriptyline (the primary metabolite of amitriptyline) with [¹¹C]methyl iodide. This approach has been successfully used for the synthesis of [¹¹C]imipramine from desipramine[1][4]. The resulting PET data would provide crucial information on brain penetration and accumulation in target organs.

Proposed Experimental Protocol for [¹¹C]Amitriptyline PET Imaging:

1. Radiosynthesis of [¹¹C]Amitriptyline (adapted from[1][3]):

-

Produce [¹¹C]methane via the ¹⁴N(p,α)¹¹C reaction in a cyclotron.

-

Convert [¹¹C]methane to [¹¹C]methyl iodide ([¹¹C]CH₃I) using standard radiochemical methods.

-

React [¹¹C]CH₃I with the precursor nortriptyline in a suitable solvent (e.g., DMF) and base (e.g., NaOH).

-

Purify the resulting [¹¹C]amitriptyline using high-performance liquid chromatography (HPLC).

-

Formulate the purified [¹¹C]amitriptyline in a sterile, injectable solution.

2. Animal Preparation and Injection:

-

Anesthetize the subject animal (e.g., rat or mouse).

-

Inject a bolus of [¹¹C]amitriptyline intravenously.

3. PET Imaging:

-

Acquire dynamic PET scans over a period of 60-90 minutes.

-

Reconstruct the PET data to generate images of the radiotracer distribution.

4. Data Analysis:

-

Draw regions of interest (ROIs) over various organs (e.g., brain, heart, liver, kidneys) to generate time-activity curves.

-